molecular formula C8H5Br2N3S B8319108 6-Bromo-n-(5-bromo-2-thiazolyl)pyridin-2-amine

6-Bromo-n-(5-bromo-2-thiazolyl)pyridin-2-amine

Cat. No. B8319108
M. Wt: 335.02 g/mol
InChI Key: GYAPXGIDEXJFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-n-(5-bromo-2-thiazolyl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H5Br2N3S and its molecular weight is 335.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5Br2N3S

Molecular Weight

335.02 g/mol

IUPAC Name

5-bromo-N-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H5Br2N3S/c9-5-2-1-3-7(12-5)13-8-11-4-6(10)14-8/h1-4H,(H,11,12,13)

InChI Key

GYAPXGIDEXJFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (1.1 mL, 20.9 mmol) in acetic acid (15 mL) was added dropwise to a solution of 2-[(6-bromo-2-pyridinyl)amino]thiazole (2.68 g, 10.46 mmol) in acetic acid (23 mL) at 40° C. After addition, the mixture was stirred at rt. for 3 h. The mixture was diluted with aqueous potassium hydrogen sulfate solution (60 mL) at 0° C. and stirred for several min. The precipitated solid was filtered, washed several times with water and dried in vacuo over P2O5 to obtain the titled compound (3.28 g, 94%) as an off-white solid.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
94%

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